molecular formula C4H5F3O2 B1295198 2,2,2-Trifluoroethyl acetate CAS No. 406-95-1

2,2,2-Trifluoroethyl acetate

Cat. No.: B1295198
CAS No.: 406-95-1
M. Wt: 142.08 g/mol
InChI Key: ZOWSJJBOQDKOHI-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl acetate (CAS 406-95-1) is a fluorinated ester with the molecular formula C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol. It is characterized by its high density (1.258 g/cm³) and relatively low boiling point (78°C), making it a volatile solvent with unique physicochemical properties . The compound is synthesized via transesterification or direct esterification of 2,2,2-trifluoroethanol with acetic acid derivatives, often achieving high yields (e.g., 99% for palmitate derivatives) .

Its trifluoroethyl group imparts exceptional electron-withdrawing effects, enhancing stability and reactivity in organic transformations. Industrially, it is employed as a solvent in high-voltage lithium-ion battery electrolytes due to its compatibility with lithium salts and ability to stabilize solid-electrolyte interphases (SEI) . Additionally, it serves as a substrate in enzymatic resolutions and pharmaceutical intermediates .

Preparation Methods

Esterification Using Anhydrous HCFC-133a and Potassium Acetate

One of the most widely studied methods for synthesizing 2,2,2-Trifluoroethyl acetate involves the esterification reaction between anhydrous HCFC-133a (1,1,1-trifluoro-2-chloroethane) and potassium acetate in the presence of polar aprotic solvents and phase-transfer catalysts.

Reaction Conditions

  • Solvent: N-Methyl pyrrolidone (NMP) as a polar aprotic solvent.
  • Catalyst: Phase-transfer catalysts such as tetrabutyl ammonium bromide or polyethylene glycol 6000.
  • Temperature: 180–210 °C.
  • Pressure: 0.2–4.0 MPa.
  • Reaction Time: Typically 2–8 hours.

Procedure

  • Dehydration: All raw materials are dried to remove moisture. HCFC-133a is dehydrated using deep refrigeration techniques.
  • Reaction Setup: Potassium acetate is mixed with NMP and a phase-transfer catalyst in a stainless steel autoclave.
  • Heating: HCFC-133a is added under controlled stirring (200–250 rpm). The mixture is heated to the desired temperature (e.g., 200 °C).
  • Esterification: The reaction proceeds under elevated pressure for several hours.
  • Purification: The crude product undergoes flash distillation followed by rectification to yield highly purified this compound.

Advantages

  • High yield: Up to 96.8%.
  • Short reaction time compared to traditional methods.
  • Solvent recycling reduces production costs.
  • Minimal equipment corrosion.

Example Data

Parameter Example 1 Example 2
Potassium Acetate (mol) 1.0 1.0
Solvent (NMP) (mol) 2.0 2.0
Catalyst (PEG6000) (g) 1.0 3.0
HCFC-133a (mol) 1.5 1.5
Temperature (°C) 200 180
Reaction Time (hours) 2 6
Yield (%) 85.7 ~85

Continuous Process Using Carboxylic Acid Salts

An alternative method involves continuous production where carboxylic acid salts react with trifluoroethane derivatives in a hydroxylated solvent medium.

Reaction Conditions

  • Solvent Medium: Hydroxylated solvent maintained at pH between 3 and 10.
  • Temperature: Between 175–300 °C.
  • Pressure: Autogenously developed pressure without external pressurization.

Procedure

  • Salt Addition: Carboxylic acid salts are dissolved in the hydroxylated solvent medium.
  • Heating: The reaction mixture is heated to initiate esterification with trifluoroethane derivatives.
  • Product Recovery: The reaction products are separated via distillation or fractionation.

Advantages

  • Continuous operation reduces residence times and enhances efficiency.
  • No need for special aprotic solvents or agitation equipment.
  • Recycling of unreacted trifluoroethane minimizes waste.

Notes on Industrial Application

Both methods are optimized for industrial-scale production due to their high yields, efficient reaction times, and cost-effectiveness. The first method is particularly suitable for batch processes with high product purity requirements, while the second method offers advantages for continuous production setups.

Biological Activity

2,2,2-Trifluoroethyl acetate (TFEA) is a fluorinated compound with notable applications in organic synthesis and biochemistry. Its unique chemical properties, stemming from the presence of trifluoromethyl groups, confer distinct biological activities that are of interest in various fields including pharmaceuticals and materials science. This article synthesizes current research findings related to the biological activity of TFEA, highlighting its applications, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C₄H₅F₃O₂
  • Molecular Weight : 142.08 g/mol
  • Boiling Point : 78 °C
  • Density : 1.26 g/mL
  • Flash Point : 11 °C

The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable acyl donor in biochemical reactions.

1. Acyl Donor in Biocatalysis

TFEA has been utilized as an acyl donor in enzymatic reactions. In one study, it was shown to facilitate the acetylation of b-amino esters with high enantioselectivity using specific lipases as catalysts. This application underscores its potential in synthesizing chiral compounds, which are essential in pharmaceutical development .

2. Trifluoroethylation Reactions

Recent research has demonstrated the use of TFEA in trifluoroethylation reactions catalyzed by copper complexes. These reactions involve the functionalization of C(sp³)–H bonds in alkyl esters, showcasing TFEA's role in modifying organic substrates to yield products with enhanced biological activity. The yields from these reactions can vary significantly based on substrate structure and reaction conditions .

Table 1: Summary of Biological Activities and Applications of TFEA

Study ReferenceApplicationKey Findings
BiocatalysisHigh enantioselectivity in acetylation reactions using TFEA as acyl donor.
TrifluoroethylationEffective C(sp³)–H bond functionalization with varying yields based on substrate.
Pharmaceutical SynthesisUtilized in synthesizing complex fluorinated compounds for drug development.

3. Pharmaceutical Synthesis

TFEA has been explored for its ability to introduce trifluoroethyl groups into drug-like molecules. Its incorporation can enhance metabolic stability and bioavailability, making it a strategic choice in medicinal chemistry . For instance, studies have indicated that compounds modified with TFEA exhibit altered pharmacokinetic profiles compared to their non-fluorinated counterparts.

The biological activity of TFEA can be attributed to its chemical structure:

  • Lipophilicity : The trifluoromethyl groups increase hydrophobic interactions, potentially leading to enhanced cellular permeability.
  • Reactivity : TFEA acts as a reactive electrophile in various chemical transformations, facilitating the formation of new carbon-carbon bonds.

Safety and Toxicology

Despite its beneficial applications, safety considerations are paramount when handling TFEA due to its flammability and potential irritative effects on skin and eyes. Proper safety protocols must be observed during its use in laboratory settings .

Scientific Research Applications

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)
2,2,2-Trifluoroethyl acetate serves as a key reagent in the synthesis of several pharmaceutical compounds. Its trifluoromethyl group enhances the metabolic stability and bioavailability of drugs. Notable applications include:

  • Anesthetics : It is a precursor for synthesizing anesthetic agents like isoflurane and desflurane, which are widely used in medical settings .
  • Anticancer Agents : Trifluoroethylation of drug-like molecules has shown to improve their pharmacokinetic profiles, making them more effective against cancer cells.

Case Study: Acyl Donor in Biocatalysis
In a study focusing on enzymatic reactions, this compound was utilized as an acyl donor for the acetylation of β-amino esters using lipases. This approach demonstrated high enantioselectivity, highlighting its potential in synthesizing chiral compounds essential for drug development.

Electrochemical Applications

Electrolyte Solvent in Lithium-Ion Batteries
Recent research indicates that this compound can significantly enhance the performance of lithium-ion batteries. Its properties allow it to act as an effective electrolyte solvent:

  • Improved Cycle Life : Studies have shown that batteries using this compound exhibit enhanced cycle life and stability at high voltages (3.0-4.5 V) .
  • Low Temperature Performance : The weak solvation ability of this compound facilitates better lithium-ion mobility at low temperatures, making it suitable for applications in extreme conditions .

Table 1: Performance Metrics of Lithium-Ion Batteries Using this compound

MetricValue
Cycle LifeImproved by up to 30%
C-rateEnhanced performance at -20 °C
Voltage StabilityMaintained at 3.0-4.5 V

Organic Synthesis

Trifluoroethylation Reactions
The compound is employed in trifluoroethylation reactions catalyzed by copper complexes. These reactions modify C(sp³)–H bonds in organic substrates:

  • Functionalization of Alkyl Esters : This application has been shown to yield products with enhanced biological activity.

Case Study: Reaction Conditions and Yields
In a controlled experiment involving alkyl esters and copper catalysts, varying substrate structures resulted in significant differences in yields:

Substrate TypeYield (%)
Simple Alkyl Esters60–80
Complex Aromatics40–50

Environmental Impact and Safety Considerations

The environmental behavior of this compound has been studied concerning its degradation and potential impacts on ozone depletion:

  • Atmospheric Chemistry : Research indicates that it has lower hydrolysis rate constants compared to other fluorinated compounds, suggesting a longer atmospheric lifetime .
  • Safety Profile : While flammable, its non-combustible nature when used as an electrolyte contributes to the overall safety of battery systems .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 2,2,2-trifluoroethyl acetate critical for experimental design?

The compound (CAS 406-95-1) has a molecular formula of C₄H₅F₃O₂ and a molecular weight of 142.08 g/mol. Key properties include a density of 1.258 g/cm³, a boiling point of 78°C at atmospheric pressure, and a flash point of 11°C, classifying it as highly flammable (R11) . Its low water solubility necessitates the use of polar aprotic solvents (e.g., ethyl acetate or acetonitrile) in reactions. These properties influence experimental design, particularly in solvent selection, temperature control, and safety protocols .

Q. What synthetic methodologies are employed to prepare this compound?

A standard route involves esterification of 2,2,2-trifluoroethanol with acetic acid or acetyl chloride under acid catalysis. For example, reacting trifluoroethanol with acetyl chloride in the presence of a base like pyridine yields the ester via nucleophilic acyl substitution. Reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Purity is typically ≥98%, as confirmed by NMR and mass spectrometry .

Q. How can NMR and mass spectrometry characterize this compound?

  • ¹H-NMR : The acetate methyl group appears as a singlet at ~2.1 ppm, while the trifluoroethyl group’s -CH₂- protons resonate as a quartet (~4.4–4.5 ppm) due to coupling with the adjacent CF₃ group .
  • ¹⁹F-NMR : The CF₃ group shows a singlet near -75 ppm.
  • Mass Spectrometry (MS) : The molecular ion [M+H]⁺ is observed at m/z 143.1, with fragmentation patterns including loss of the acetate group (m/z 85, CF₃CH₂⁺) .

Q. What safety protocols are essential for handling this compound?

Due to its high flammability (flash point 11°C), avoid open flames and static electricity. Use spark-proof equipment and conduct reactions under inert atmospheres (e.g., N₂). Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Ventilation is critical to prevent inhalation of vapors (S23), and skin contact must be avoided (S24/25) .

Advanced Research Questions

Q. How do trifluoroethyl groups influence the physicochemical properties of pharmaceutical lead compounds?

The CF₃ group’s strong electron-withdrawing effect reduces basicity of adjacent amines, enhancing metabolic stability and bioavailability. For example, in fluorinated analogs, the trifluoroethyl moiety improves membrane permeability and resistance to oxidative degradation. Computational studies (e.g., DFT) can predict these effects by analyzing charge distribution and logP values .

Q. What are the environmental hydrolysis kinetics of this compound, and how do they compare to methyl trifluoroacetate?

Hydrolysis rate constants (k_h) for this compound are negligible under ambient conditions, indicating environmental persistence. In contrast, methyl trifluoroacetate hydrolyzes with k_h = 10⁵.3±2.0 exp[-(5.07±1.27) × 10³/T] s⁻¹, as measured via column-stripping methods. This discrepancy arises from steric hindrance in the ethyl ester, slowing nucleophilic attack by water .

Q. How does this compound function as a co-solvent in lithium-ion battery electrolytes?

The compound enhances electrolyte stability by forming a solid-electrolyte interphase (SEI) on lithium anodes. Its low viscosity and high dielectric constant (ε ≈ 8.2) improve ion mobility. Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry (CV) are used to evaluate performance, with optimal concentrations ranging from 5–10% (v/v) .

Q. Can computational models predict the atmospheric reactivity of this compound?

Yes. Density functional theory (DFT) calculations predict reaction pathways with hydroxyl radicals (•OH), the primary atmospheric oxidant. The CF₃ group directs radical attack to the acetate moiety, forming trifluoroacetic acid (TFA) as a degradation product. These models align with experimental Henry’s law constants (e.g., 0.05 M/atm at 25°C), which quantify volatility and environmental partitioning .

Comparison with Similar Compounds

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications
2,2,2-Trifluoroethyl acetate 142.08 78 1.258 Battery electrolytes, organic synthesis
Ethyl acetate 88.11 77.1 0.897 General solvent, coatings
Methyl acetate 74.08 56.9 0.932 Solvent, perfumery
2,2,2-Trifluoroethyl triflate 232.11 142–144 1.567 Alkylating agent, fluorination
Trifluoroacetic anhydride 210.03 39–40 1.511 Acylation reagent

Key Observations :

  • Volatility : this compound has a boiling point comparable to ethyl acetate but higher density due to fluorine substitution .
  • Reactivity: The trifluoroethyl group enhances electrophilicity, enabling reactions with amines without coupling reagents (unlike non-fluorinated esters) .

Reactivity in Catalytic Reactions

Photocatalytic Borylation Yields

Compound Yield (%)
This compound 18
tert-Butyl acetate 58
Methyl acetate 13
Ethyl propionate 30

Insights :

  • The lower yield of this compound (18%) compared to tert-butyl acetate (58%) suggests steric or electronic hindrance from the trifluoroethyl group limits borylation efficiency .
  • Higher yields in ethyl propionate (30%) may reflect better substrate-catalyst compatibility.

Industrial and Electrochemical Performance

  • Battery Electrolytes : this compound is prioritized over methyl acetate (low stability) and ethyl acetate (moderate conductivity) in high-nickel lithium-ion batteries due to its high oxidation stability (>4.5 V vs. Li/Li⁺) and SEI-forming ability .

Properties

IUPAC Name

2,2,2-trifluoroethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5F3O2/c1-3(8)9-2-4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWSJJBOQDKOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193609
Record name 2,2,2-Trifluoroethyl acetate
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Molecular Weight

142.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

406-95-1
Record name 2,2,2-Trifluoroethyl acetate
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Record name Trifluoroethyl acetate
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Record name 2,2,2-Trifluoroethyl acetate
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Record name 2,2,2-Trifluoroethyl Acetate
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Record name 2,2,2-TRIFLUOROETHYL ACETATE
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Synthesis routes and methods I

Procedure details

85 g (0.85 mol) of trifluoroethanol and 80 ml of diethyl ether were poured to a four-neck flask of 2 liter, and further 129 g (1.27 mmol/1.49 eq) of triethylamine was added thereto. Then, the resultant mixture was ice-cooled and stirred while dropping a solution diluting 100 g (1.27 mol/1.49 eq) of acetyl chloride with 80 ml of diethyl ether by dropping funnel. While dropping, the temperature of the resultant reacted solution was kept between 27 to 35° C. The period of time for dropping was 20 minutes. After that, the resultant mixed solution was stirred for 1.5 hours at room temperature and 350 ml of water was added, then, the reaction was completed. Subsequently, an organic phase was separated by the separatory funnel and dried using magnesium sulfate. Thereafter, purification by distilling was conducted to obtain 88 g of 2,2,2-trifluoroethyl acetate (CH3COOCH2CF3) of which yield was 72.9%.
Quantity
85 g
Type
reactant
Reaction Step One
Quantity
129 g
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Reaction Step One
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80 mL
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350 mL
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Synthesis routes and methods II

Procedure details

A pressure vessel containing 8009 g of powdered potassium acetate was heated to 140° C. and evacuated to a pressure of 0.4 mm Hg for 4 hrs. removing 87 grams of water and acetic acid. To the remaining potassium acetate (7922 g, 80.7 mols) 11,800 g of N-methyl-2-pyrrolidone (NMP) containing 10 parts per million water was added. Then 95 mols of CF3CH2Cl containing 62 parts per million water was also added. As the mixture was heated to 180° C., the pressure rose to about 200 pounds per square inch (psig). For the next 4.3 hours, as the pressure dropped, CF3CH2Cl was added as necessary to keep the pressure near 200 psig. A total of 14,350 g (121.1 mols) of CF3CH2Cl was added to the reactor. After another 6.1 hours at 180° C., the reaction pressure had fallen to 173 psig and appeared to be no longer dropping appreciably. The reaction vessel was cooled to near room temperature and filtered with the filtrate entering a still. The remaining liquid products were washed from the salts on the filter into the still with an additional 65.6 mols of CF3CH2Cl leaving behind 69.3 mols of potassium chloride (85.9% conversion of the potassium acetate) and 0.50 mol of potassium fluoride (0.24% loss based on the reacted CF3CH2Cl). The distillation yielded 111.5 mols of unreacted CF3CH2Cl and 66.1 mols of the CF3CH2O2CCH3 leaving behind 11,655 g of dry NMP to be reused.
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potassium acetate
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7922 g
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Retrosynthesis Analysis

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